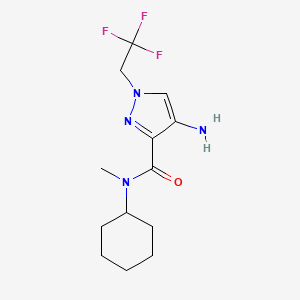
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H19F3N4O and its molecular weight is 304.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Amino-N-cyclohexyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It is hypothesized to modulate pathways involved in inflammation and cellular proliferation. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine production and signaling pathways related to inflammation.
- Antitumor Effects : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Study on Anti-inflammatory Activity
A study conducted by researchers at a prominent university demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential application in treating inflammatory diseases like rheumatoid arthritis .
Antitumor Research
In vitro assays revealed that the compound exhibited cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. Further studies are needed to evaluate its efficacy in vivo .
Neuroprotection Study
Research investigating the neuroprotective effects indicated that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures. This effect was attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity .
Properties
IUPAC Name |
4-amino-N-cyclohexyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-19(9-5-3-2-4-6-9)12(21)11-10(17)7-20(18-11)8-13(14,15)16/h7,9H,2-6,8,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDUORIYCEWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














